molecular formula C13H15N3O3 B1195298 (S)-Imazapyr CAS No. 355841-28-0

(S)-Imazapyr

Cat. No. B1195298
M. Wt: 261.28 g/mol
InChI Key: CLQMBPJKHLGMQK-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-imazapyr is a 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid that has S configuration. It is a conjugate acid of a (S)-imazapyr(1-). It is an enantiomer of a (R)-imazapyr.

Scientific Research Applications

  • Weed Control in Agriculture :

    • (S)-Imazapyr is effective in controlling infestations of crabgrass species in sugarcane plantations (Dias, Christoffoleti, & Tornisielo, 2005).
    • It's used in sunflower crops for weed control, with particular attention to its solubility and persistence in soil, affecting groundwater safety (Gianelli, Bedmar, & Costa, 2014).
  • Plant Biotechnology :

    • (S)-Imazapyr is employed in the selection of transgenic meristematic cells in soybean and cotton, aiding in the development of transgenic plants (Aragão, Sarokin, Vianna, & Rech, 2000); (Aragão, Vianna, Carvalheira, & Rech, 2005).
  • Environmental Management :

  • Forestry and Crop Protection :

    • Its application in stump treatment of hardwoods to prevent regrowth is explored, showing its effectiveness compared to other herbicides (Lund‐Høie & Rognstad, 1990).
  • Environmental Toxicology and Safety :

    • Studies on imazapyr residues in corn, water, and soil show the need for monitoring and managing its environmental impact due to its persistence and potential toxicity (Stout, daCunha, Fletcher, & Picard, 1996); (Börjesson, Torstensson, & Stenström, 2004).

properties

CAS RN

355841-28-0

Product Name

(S)-Imazapyr

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

2-[(4S)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H15N3O3/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9/h4-7H,1-3H3,(H,17,18)(H,15,16,19)/t13-/m0/s1

InChI Key

CLQMBPJKHLGMQK-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)[C@]1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C

SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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